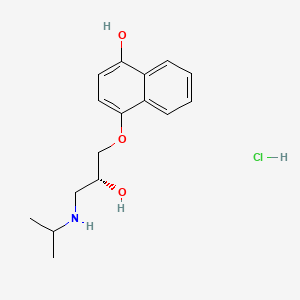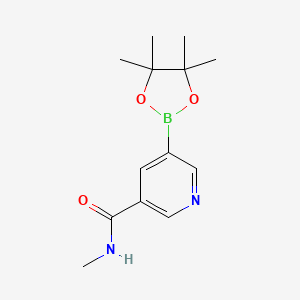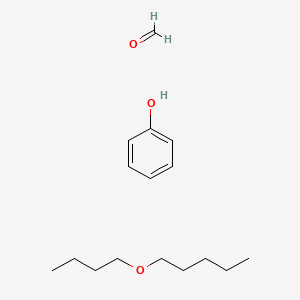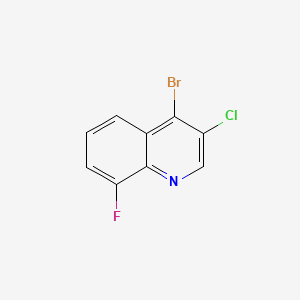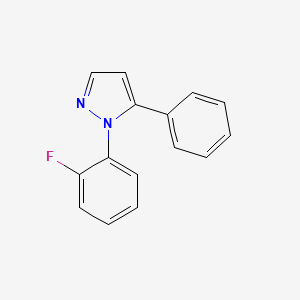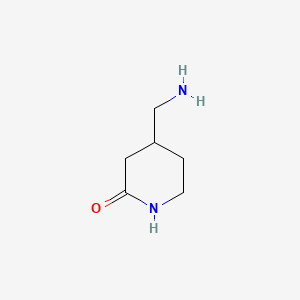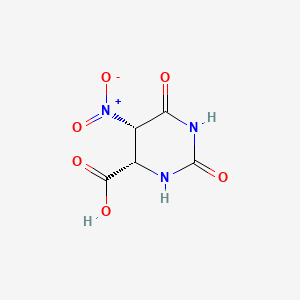
(4S,5S)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5S)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid is a complex organic compound that belongs to the class of dioxo monocarboxylic acids This compound is characterized by its unique structural configuration, which includes a nitro group, two oxo groups, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor, followed by oxidation and cyclization reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and oxidation processes. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5S)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like alcohols or amines in the presence of acid catalysts are employed for esterification and amidation, respectively.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters or amides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4S,5S)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for understanding biological processes at the molecular level.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of (4S,5S)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that modulate biological pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- (4S,5S)-4,5-Dihydroxy-2,6-dioxohexanoic acid
- (4S,5S)-5-Hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid
Uniqueness
(4S,5S)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This differentiates it from similar compounds that may lack the nitro group or have different functional groups.
Propiedades
Número CAS |
135576-79-3 |
|---|---|
Fórmula molecular |
C5H5N3O6 |
Peso molecular |
203.11 |
Nombre IUPAC |
(4S,5S)-5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H5N3O6/c9-3-2(8(13)14)1(4(10)11)6-5(12)7-3/h1-2H,(H,10,11)(H2,6,7,9,12)/t1-,2-/m0/s1 |
Clave InChI |
SEDWUBYNOPCBAL-LWMBPPNESA-N |
SMILES |
C1(C(NC(=O)NC1=O)C(=O)O)[N+](=O)[O-] |
Sinónimos |
4-Pyrimidinecarboxylicacid,hexahydro-5-nitro-2,6-dioxo-,cis-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



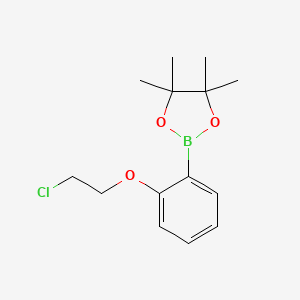
![2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid](/img/structure/B594557.png)
![(1AS)-3-acetyl-2,3-dihydro-1H-cyclopropa[c]indol-5(1aH)-one](/img/structure/B594559.png)


